Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a unique substitution pattern. Its core structure includes a cyano group at position 5, a methyl ester at position 3, and a 2-fluorophenyl group at position 2. The critical distinguishing feature is the sulfanyl substituent at position 6, which incorporates a cyclohexylcarbamoyl methyl moiety.
Properties
IUPAC Name |
methyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-14-20(23(29)30-2)21(16-10-6-7-11-18(16)24)17(12-25)22(26-14)31-13-19(28)27-15-8-4-3-5-9-15/h6-7,10-11,15,21,26H,3-5,8-9,13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQASRNSYRAGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2CCCCC2)C#N)C3=CC=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (CAS Number: 442557-56-4) is a complex organic compound belonging to the dihydropyridine class, which has garnered interest for its potential biological activities. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H26FN3O3S, with a molecular weight of 443.5342 g/mol. The compound features several functional groups that contribute to its biological activity, including a cyano group, a fluorophenyl moiety, and a sulfanyl group.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that dihydropyridine derivatives possess significant antimicrobial properties. The presence of the cyano group is believed to enhance the compound's interaction with microbial targets.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Cardiovascular Effects : Like other dihydropyridines, it may influence calcium channel activity, potentially leading to vasodilatory effects beneficial in treating hypertension.
The biological mechanisms through which this compound exerts its effects include:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers that can reduce vascular resistance and lower blood pressure.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Interaction with Receptors : It may bind to various receptors in the body, altering their activity and leading to therapeutic effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the anticancer effects of similar dihydropyridine compounds reported that methyl 5-cyano derivatives exhibited cytotoxicity against human breast cancer cells (MCF-7). The study noted that at concentrations above 10 µM, the compound significantly reduced cell viability through apoptosis induction mechanisms involving caspase activation.
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, suggesting potential as an antimicrobial agent.
Scientific Research Applications
Cardiovascular Therapeutics
Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is primarily studied for its role as a calcium channel blocker . Dihydropyridines are well-known for their ability to inhibit calcium influx into cells, which can lead to vasodilation and reduced blood pressure.
Mechanism of Action:
The compound likely interacts with voltage-gated calcium channels in cardiac and vascular tissues, decreasing intracellular calcium levels and promoting relaxation of vascular smooth muscle .
Anticancer Research
Emerging studies indicate that modifications to dihydropyridine structures can enhance their anticancer properties. Research into related compounds has shown that they may inhibit pathways involved in tumor growth and metastasis . The specific structural features of this compound could be explored for developing novel anticancer agents.
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that may include various reagents and conditions. Understanding the synthesis pathway is crucial for optimizing the yield and purity of the compound for research purposes.
Pharmacological Studies
Pharmacological investigations are vital for determining the efficacy and safety profile of this compound. Studies may include:
- In vitro assays to evaluate calcium channel inhibition.
- In vivo studies assessing cardiovascular effects.
- Toxicology assessments to ensure safety for potential therapeutic use.
Case Study 1: Calcium Channel Blockade
In a study evaluating similar dihydropyridines, researchers found that modifications to the nitrogen-containing ring significantly altered calcium channel binding affinity and selectivity. This suggests that this compound could be optimized for enhanced therapeutic effects.
Case Study 2: Antitumor Activity
Another study focused on dihydropyridines demonstrated their potential in inhibiting angiogenesis in tumor models . The structural characteristics of methyl 5-cyano compounds could provide insights into developing new cancer therapies targeting angiogenesis.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The 6-{[(cyclohexylcarbamoyl)methyl]sulfanyl} substituent is a thioether, which can undergo the following reactions:
Oxidation to Sulfoxide or Sulfone
-
Conditions :
-
Mechanism : Electrophilic oxidation via peroxide intermediates.
-
Relevance : Oxidation modulates electronic properties and hydrogen-bonding capacity, critical for biological activity (e.g., MRP1 inhibition analogs ).
S-Alkylation
-
Conditions :
-
Example :
$$
\text{RSH} + \text{R'X} \rightarrow \text{RSR'} + \text{HX}
$$ -
Application : Used to modify the sulfanyl side chain for structure-activity relationship (SAR) studies .
Ester Group Reactivity
The methyl carboxylate group at position 3 is prone to hydrolysis:
Hydrolysis to Carboxylic Acid
-
Conditions :
-
Mechanism : Nucleophilic acyl substitution.
-
Outcome : Enhances polarity and potential for salt formation.
1,4-Dihydropyridine Ring Transformations
The dihydropyridine core is redox-active and aromatizes readily:
Dehydrogenation to Pyridine
-
Conditions :
-
Mechanism : Two-electron oxidation, forming a fully conjugated pyridine ring.
-
Biological Impact : Aromatization reduces calcium channel blocking activity but may enhance metabolic stability .
Cyclization Reactions
-
Conditions :
-
Example : Intramolecular attack by the carbamoyl nitrogen on the dihydropyridine ring, forming fused heterocycles.
Cyano Group Reactivity
The 5-cyano group participates in:
Nucleophilic Addition
-
Conditions :
-
Application : Intermediate for synthesizing tetrazole analogs.
Carbamoyl Group Reactivity
The cyclohexylcarbamoyl moiety is susceptible to hydrolysis:
Hydrolysis to Carboxylic Acid and Amine
-
Conditions :
-
Mechanism : Acid-catalyzed cleavage of the amide bond.
-
Outcome : Generates cyclohexylamine and a thiomethyl-carboxylic acid derivative.
Fluorophenyl Ring Reactivity
The 4-(2-fluorophenyl) group undergoes:
Electrophilic Aromatic Substitution
-
Conditions :
-
Regioselectivity : Fluorine directs substituents to the meta position.
Research Findings
-
S-Alkylation Optimization : Reactions in DMF with K₂CO₃ achieved 50–80% yields for analogous dihydropyridines .
-
Oxidation Selectivity : mCPBA selectively oxidizes sulfanyl groups without affecting the dihydropyridine ring .
-
Biological Relevance : Fluorophenyl and carbamoyl groups enhance binding to calcium channel proteins, as shown in docking studies .
For further experimental validation, consult synthetic protocols for analogous compounds in .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Position | Target Compound | AZ331 | AZ257 |
|---|---|---|---|
| 4 | 2-fluorophenyl | 2-furyl | 2-furyl |
| 6 | [(Cyclohexylcarbamoyl)methyl]sulfanyl | [2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl | [2-(4-bromophenyl)-2-oxoethyl]sulfanyl |
- Position 4 : The 2-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects and enhanced metabolic stability compared to the 2-furyl group in AZ331/AZ257, which is more electron-rich and prone to oxidative degradation.
- AZ257: The 4-bromo substituent adds significant hydrophobicity and may improve membrane permeability.
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Calcium Channel Modulation : 1,4-DHPs with fluorinated aryl groups (e.g., 2-fluorophenyl) often exhibit selective L-type calcium channel antagonism, as seen in nifedipine derivatives. The fluorine atom may enhance binding to hydrophobic pockets in voltage-gated channels .
- Enzyme Inhibition : The cyclohexylcarbamoyl group could confer affinity for kinases or proteases, as carbamoyl moieties are common in enzyme inhibitors (e.g., ureido groups in serine protease inhibitors).
- Metabolic Stability : The 2-fluorophenyl group likely reduces CYP450-mediated oxidation compared to the 2-furyl group in AZ331/AZ257, which is susceptible to ring-opening metabolism.
Physicochemical Properties
Table 2: Hypothetical Property Comparison
| Property | Target Compound | AZ331 | AZ257 |
|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~520 g/mol | ~560 g/mol |
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
- Lipophilicity : The bromine in AZ257 increases LogP significantly, while the target compound balances moderate hydrophobicity with hydrogen-bonding capacity from the carbamoyl group.
- Solubility : The methoxy groups in AZ331 may improve aqueous solubility compared to the halogenated or cyclohexyl-containing analogs.
Research Outlook
Further studies should prioritize synthesizing the target compound and evaluating its biological activity against calcium channels or enzymes. Comparative assays with AZ331 and AZ257 would clarify the impact of fluorophenyl versus furyl groups and sulfanyl substituent modifications. Computational modeling (e.g., molecular docking) could predict binding affinities to targets like Cav1.2 channels or kinase domains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving Hantzsch dihydropyridine synthesis. Key steps include:
- Cyclocondensation : Reacting 2-fluorobenzaldehyde with methyl acetoacetate and ammonium acetate under reflux in ethanol.
- Thioether linkage introduction : Use [(cyclohexylcarbamoyl)methyl]sulfanyl derivatives to functionalize the dihydropyridine core.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using H/C NMR (e.g., δ 7.2–7.5 ppm for fluorophenyl protons) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign signals for the dihydropyridine ring (e.g., NH proton at δ 8.1–8.3 ppm) and fluorophenyl group (coupled F NMR to confirm substitution pattern).
- X-ray crystallography : Resolve chiral centers (e.g., C4 in the dihydropyridine ring) and confirm spatial arrangement of the sulfanyl and carbamoyl groups .
- FT-IR : Verify carbonyl stretches (C=O at ~1700 cm) and cyano groups (C≡N at ~2200 cm).
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays:
- Calcium channel modulation : Use patch-clamp electrophysiology on L-type Ca channels in cardiomyocytes.
- Enzyme inhibition : Test against NADPH oxidase isoforms (e.g., NOX4) via spectrophotometric monitoring of superoxide production.
- Cellular uptake : Employ fluorescence microscopy with fluorophore-tagged analogs to assess membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of structurally similar dihydropyridines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replace 2-fluorophenyl with 4-methoxyphenyl) and compare IC values in enzyme assays.
- Assay standardization : Control variables like buffer pH (e.g., 7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line selection (HEK293 vs. primary cells) to isolate confounding factors.
- Meta-analysis : Cross-reference data from analogs (e.g., AZ257 vs. AZ331) to identify trends in substituent effects on activity .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to voltage-gated ion channels, focusing on the dihydropyridine binding pocket (e.g., α1 subunit of Ca1.2).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfanyl-cyclohexylcarbamoyl side chain in lipid bilayers.
- QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and electrostatic potential maps to predict bioavailability .
Q. How can researchers address stability challenges during long-term storage or in biological matrices?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) for 14 days. Monitor degradation via LC-MS (e.g., oxidation of the thioether to sulfoxide at m/z +16).
- Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using UPLC-PDA.
- Cryoprotection : Store lyophilized samples at -80°C with trehalose (5% w/v) to prevent dihydropyridine ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
